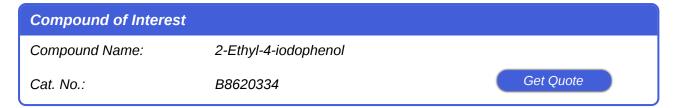


An In-depth Technical Guide to 2-Ethyl-4iodophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Ethyl-4-iodophenol**, a halogenated phenol derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical properties, potential synthetic routes, and relevant data for laboratory applications.

Chemical Identity and Properties

The IUPAC name for the compound is **2-Ethyl-4-iodophenol**.[1] It is an aromatic organic compound characterized by a phenol ring substituted with an ethyl group at position 2 and an iodine atom at position 4.

Physical and Chemical Properties

The following table summarizes the key computed physical and chemical properties of **2-Ethyl-4-iodophenol**. This data is essential for understanding its behavior in various experimental conditions.



Property	Value	Source
Molecular Formula	C ₈ H ₉ IO	PubChem[1]
Molecular Weight	248.06 g/mol	PubChem[1]
XLogP3	3.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	247.96981 g/mol	PubChem[1]
Monoisotopic Mass	247.96981 g/mol	PubChem[1]
Topological Polar Surface Area	20.2 Ų	PubChem[1]
Heavy Atom Count	10	PubChem[1]

Synthesis and Experimental Protocols

The synthesis of **2-Ethyl-4-iodophenol** can be approached through the regioselective iodination of 2-ethylphenol. Direct iodination of substituted phenols can be challenging due to the directing effects of the substituents, which can lead to a mixture of products. However, specific methodologies have been developed to achieve selective iodination of phenolic substrates.

Proposed Experimental Protocol: Electrophilic Iodination using Iodine and Hydrogen Peroxide

This protocol is adapted from a general method for the efficient and selective iodination of phenols in an aqueous medium.[2] This approach is favored for its relatively mild conditions and use of environmentally benign reagents.

Objective: To synthesize **2-Ethyl-4-iodophenol** from 2-ethylphenol.

Materials:



- 2-Ethylphenol
- Iodine (I₂)
- Hydrogen peroxide (30% aqueous solution)
- Distilled water
- Sodium thiosulfate (10% aqueous solution)
- · Dichloromethane or Ethyl acetate
- Magnesium sulfate (anhydrous)
- Silica gel (70-230 mesh) for column chromatography

Procedure:

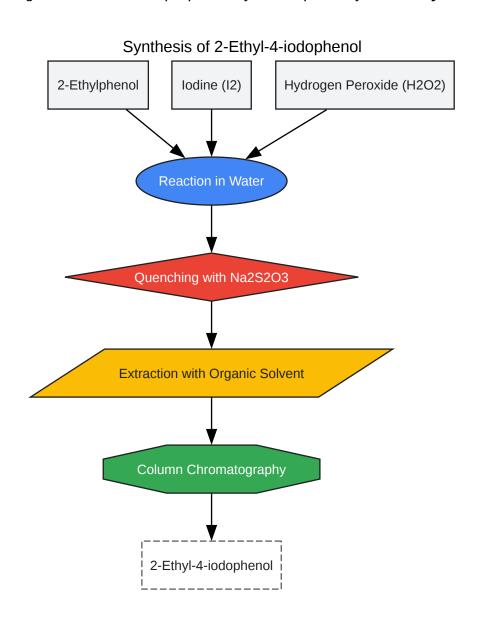
- In a round-bottom flask, dissolve 2-ethylphenol (1.0 eq) in distilled water.
- Add iodine (1.5 eq) to the solution.
- Slowly add hydrogen peroxide (3.0 eq) to the reaction mixture.
- Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the brown color disappears.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.



 Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate), to isolate the pure 2-Ethyl-4iodophenol.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **2-Ethyl-4-iodophenol**.



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Caption: Proposed workflow for the synthesis of **2-Ethyl-4-iodophenol**.



Applications in Drug Development and Research

Halogenated phenols, including iodophenols, are valuable intermediates in organic synthesis and medicinal chemistry. The presence of an iodine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the construction of more complex molecular architectures.[3] These reactions are fundamental in the synthesis of novel drug candidates and functional materials.

The unique electronic and lipophilic properties imparted by the iodine substituent can also influence the pharmacological activity of a molecule, making **2-Ethyl-4-iodophenol** a potentially useful building block in the design of new therapeutic agents.[3]

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